molecular formula C14H18N2O2 B7504730 3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione

3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione

Cat. No. B7504730
M. Wt: 246.30 g/mol
InChI Key: BNMGUKPJARJRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Ro 15-4513 and is commonly used in laboratory experiments to study the effects of drugs and other compounds on the brain.

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione involves its binding to the benzodiazepine receptor. This receptor is involved in the modulation of neurotransmitter release and is a target for many drugs that affect the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione are related to its binding to the benzodiazepine receptor. This binding can result in the modulation of neurotransmitter release and can affect the activity of neurons in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in laboratory experiments include its ability to bind to the benzodiazepine receptor, which is a target for many drugs that affect the central nervous system. The limitations of using this compound include its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research involving 3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione. These include the development of new drugs that target the benzodiazepine receptor, the study of the effects of this compound on different types of neurons, and the investigation of its potential use in the treatment of neurological disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and to identify any potential side effects or limitations associated with its use.

Synthesis Methods

The synthesis of 3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione involves the reaction of 2,5-dimethylbenzylamine with ethyl chloroformate and then subsequent treatment with sodium azide. The resulting compound is then treated with hydrochloric acid to yield the final product.

Scientific Research Applications

3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been used extensively in scientific research to study the effects of drugs on the brain. This compound is commonly used as a ligand for the benzodiazepine receptor, which is a target for many drugs that affect the central nervous system.

properties

IUPAC Name

3-[(2,5-dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-9-5-6-10(2)11(7-9)8-16-12(17)14(3,4)15-13(16)18/h5-7H,8H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMGUKPJARJRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C(NC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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